8-(1-Pyrrolidinyl)-5-quinolinamine dihydrochloride is a chemical compound that belongs to the class of quinoline derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a pyrrolidinyl group attached to a quinoline ring, which enhances its pharmacological properties. It is primarily studied for its potential applications in medicinal chemistry, particularly in the development of therapeutics for various diseases.
8-(1-Pyrrolidinyl)-5-quinolinamine dihydrochloride falls under the category of heterocyclic compounds, specifically quinolines. These compounds are often classified based on their nitrogen content and structural features, making them a significant focus in medicinal chemistry due to their bioactive properties.
The synthesis of 8-(1-Pyrrolidinyl)-5-quinolinamine dihydrochloride typically involves several key steps:
The synthetic route may involve intermediate compounds that require purification and characterization at each stage to ensure high yield and purity of the final product. Techniques such as chromatography and spectroscopy (NMR, IR) are commonly employed to confirm the structure of intermediates and final products .
The molecular formula of 8-(1-Pyrrolidinyl)-5-quinolinamine dihydrochloride is , with a molecular weight of approximately 289.2 g/mol. Its structure features a quinoline ring system with a pyrrolidinyl group attached at the 8-position.
These structural details are crucial for understanding the compound's reactivity and interaction with biological targets.
8-(1-Pyrrolidinyl)-5-quinolinamine dihydrochloride can participate in various chemical reactions, including:
Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions . The choice of conditions significantly influences the yield and selectivity of the desired products.
The mechanism of action for 8-(1-Pyrrolidinyl)-5-quinolinamine dihydrochloride typically involves its interaction with specific biological targets, such as enzymes or receptors involved in disease pathways. The quinoline structure allows for effective binding due to its planar nature and ability to engage in π-stacking interactions.
Data from pharmacological studies suggest that this compound may exhibit activity against certain cancer cell lines or microbial pathogens, although comprehensive studies are required to elucidate its full therapeutic potential .
Relevant data on these properties can guide researchers in optimizing formulations and applications in drug development .
8-(1-Pyrrolidinyl)-5-quinolinamine dihydrochloride has potential applications in various scientific fields:
The pyrrolidine moiety at the C8 position of the quinoline scaffold serves as a critical modulator of electronic and steric properties. This saturated five-membered heterocycle (molecular formula C₄H₉N) exhibits a characteristic pseudo-planar conformation when attached to the quinoline system, as confirmed by crystallographic studies of analogous compounds [1] [3]. The nitrogen atom within the pyrrolidine ring possesses a pKa ~11.27 in aqueous environments, conferring significant basicity that influences electron density distribution across the quinoline core [1] [6]. This electronic perturbation enhances nucleophilicity at the C5-amino group, facilitating hydrogen-bond donor interactions with biological targets [8] [10].
Conformational analysis reveals that the pyrrolidine's envelope conformation minimizes steric clash with the quinoline H7 proton, allowing optimal spatial orientation for target engagement. Nuclear Overhauser Effect (NOE) data from related 8-pyrrolidinylquinoline derivatives demonstrate through-space coupling between the pyrrolidine β-protons and quinoline H7, confirming proximal positioning [6]. This spatial arrangement creates a molecular cleft that accommodates hydrophobic interactions in protein binding pockets. Additionally, the pyrrolidine's flexibility enables adaptive binding to diverse enzymatic sites, a property exploited in antimicrobial and antiviral scaffolds [2] [8].
Table 1: Electronic Effects of Pyrrolidine Substitution on Quinoline Core
Position | Electrostatic Potential Shift (kcal/mol) | Nucleophilicity Enhancement (vs unsubstituted) |
---|---|---|
C5-amino | +18.7 | 3.2-fold |
C2-carbonyl | -9.4* | N/A |
N1 | -14.2 | Reduced electrophilicity |
*In fluoroquinolone hybrids only [2] [8]
Intramolecular hydrogen bonding between the pyrrolidine nitrogen and C5-amino group further stabilizes the bioactive conformation. Computational models (DFT/B3LYP/6-311G**) indicate a stabilizing energy of -4.8 kcal/mol for this interaction, which effectively pre-organizes the molecule for target binding [10]. This hydrogen-bonding network significantly enhances membrane permeability compared to 8-hydroxyquinoline derivatives, as evidenced by logP values increasing from 1.2 to 2.8 in pyrrolidine-containing analogs [8].
Pharmacophore alignment of 8-(1-pyrrolidinyl)-5-quinolinamine with fluoroquinolone antibiotics reveals critical overlapping features and distinguishing elements. The shared pharmacophore includes: (1) A hydrogen bond acceptor (HBA) site at the quinoline N1 position, (2) A hydrophobic centroid corresponding to the quinoline C2-C3 region, and (3) An ionizable region centered on the pyrrolidine nitrogen [2] [4]. Key divergences emerge in the C5-C8 axis, where the 5-amino group functions as a dual hydrogen bond donor/acceptor, contrasting with fluoroquinolones' C3-carboxyl/C4-carbonyl HBA pair [8].
Table 2: Pharmacophore Feature Comparison with Fluoroquinolone Derivatives
Pharmacophore Feature | 8-(1-Pyrrolidinyl)-5-quinolinamine | Fluoroquinolone (e.g., Ciprofloxacin) | Biological Consequence |
---|---|---|---|
C5/C4 position | Hydrogen bond donor/acceptor (NH₂) | Hydrogen bond acceptor (carbonyl) | Altered DNA gyrase binding orientation |
C7 position | H (unsubstituted) | Piperazinyl/N-methylpiperazinyl | Reduced cationic charge density |
C8 substituent volume | 40.7 ų (pyrrolidine) | 12.2 ų (H) / 28.5 ų (F) | Enhanced van der Waals interactions |
Ionizable group pKa | 11.27 (pyrrolidine N) | 6.1 (carboxyl) / 8.7 (piperazine N⁺) | Differential membrane penetration at pH 7.4 |
Molecular docking studies against DNA gyrase (PDB: 1AJ6) demonstrate that the pyrrolidinyl-quinoline scaffold occupies a binding region adjacent to, but not identical with, the fluoroquinolone binding site. While fluoroquinolones coordinate Mg²⁺ through their C3/C4 motifs, the 5-aminoquinoline scaffold forms salt bridges with Arg1216 through its protonated pyrrolidine nitrogen (distance: 2.8Å) while the C5-amino group hydrogen-bonds with Asp1061 (2.9Å) [2]. This binding mode avoids common resistance mutations in the quinolone resistance-determining region (QRDR), particularly those affecting Ser79 and Glu83 in E. coli gyrase A [8].
Steric parameters significantly differ between the scaffolds, with the pyrrolidinyl substituent exhibiting a Tolman cone angle of 103° versus 73° for fluorine. This increased steric bulk enhances stacking interactions in the hydrophobic pocket of gyrase while reducing rotational freedom (energy barrier for rotation: 8.2 kcal/mol vs 1.3 kcal/mol for piperazine in ciprofloxacin) [2]. Rigidification contributes to improved target residence time in biochemical assays, with the pyrrolidinyl-quinoline derivative showing a dissociation half-life of 28 minutes versus 9 minutes for moxifloxacin [4].
The dihydrochloride salt form significantly modifies the compound's electronic distribution and solid-state packing. X-ray powder diffraction (XRPD) analyses of analogous compounds reveal that protonation occurs preferentially at the quinoline N1 (pKa ~4.6) and pyrrolidine nitrogen (pKa ~11.3), creating a dicationic species with chloride ions occupying specific lattice positions [1] [9]. This salt formation increases aqueous solubility by >50-fold (from 0.24 mg/mL to 12.7 mg/mL) compared to the free base, facilitating biological availability [3] [9].
Electrostatic potential mapping demonstrates that protonation dramatically alters electron density distribution:
Table 3: Dihydrochloride Salt Effects on Molecular Properties
Property | Free Base | Dihydrochloride Salt | Change (%) |
---|---|---|---|
Aqueous solubility (pH 7.0) | 0.24 mg/mL | 12.7 mg/mL | +5192% |
Log D (octanol/water) | 2.81 | 0.93 | -67% |
Membrane permeability (PAMPA) | 18 × 10⁻⁶ cm/s | 5 × 10⁻⁶ cm/s | -72% |
Melting point | 98-101°C | 228-231°C (dec.) | +132°C |
The chloride counterions participate directly in biological interactions through anion-π contacts with aromatic residues in target proteins. Molecular dynamics simulations (CHARMM36 force field) show chloride ions forming transient contacts (≤3.5Å) with phenylalanine and tyrosine rings in the DNA gyrase binding pocket, contributing -1.8 kcal/mol to binding energy [3] [9]. Additionally, the protonated pyrrolidinium group engages in stronger electrostatic interactions with carboxylate residues (Asp/Glu) compared to the free base, with binding affinity increasing from Kd = 8.7 μM to 2.3 μM in isothermal titration calorimetry studies [1].
Crystalline lattice stabilization via N⁺-H···Cl⁻ hydrogen bonds (distance: 2.09Å, angle: 168°) significantly impacts dissolution kinetics. The dihydrochloride salt exhibits a dissolution rate of 3.2 mg/min/cm² versus 0.7 mg/min/cm² for the free base, correlating with faster onset of biological action in in vitro models [9]. Salt formation also reduces hygroscopicity by 78%, improving solid-state stability under accelerated storage conditions (40°C/75% RH), with no decomposition observed after 6 months versus 15% degradation of the free base [3].
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